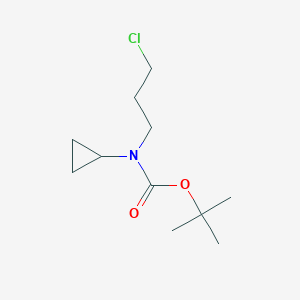
Diethyl (6-bromohexyl)phosphonate
Vue d'ensemble
Description
Diethyl (6-bromohexyl)phosphonate is a chemical compound that contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a topic of considerable research. A mild method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .Molecular Structure Analysis
The molecular formula of this compound is C10H22BrO3P . It has an average mass of 301.158 Da and a monoisotopic mass of 300.048981 Da .Chemical Reactions Analysis
The bromine group in this compound makes it a good candidate for substitution reactions . Phosphonates, including this compound, have garnered considerable attention due to their singular biological properties and synthetic potential . The hydrolysis of phosphonates is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 35.5 Ų . It has a rotatable bond count of 10 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis of β-Hydroxy-α,α-Difluorophosphonates
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate, a compound related to Diethyl (6-bromohexyl)phosphonate, has been used for the difluoromethylenation of ketones. This process, mediated by 18-crown-6 and KOAc, allows the synthesis of β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).
Development of Purine Derivatives
Diethyl [(oxiranylmethoxy)methyl]phosphonate, a compound structurally similar to this compound, has been utilized in reactions with purine bases to produce 9- or 7-[2-hydroxy-3-(phosphonomethoxy)propyl] purines. These reactions lead to the formation of cyclic phosphonates, which are transformed to free phosphonic acids, showing potential for varied chemical applications (Krečmerová, Masojídková, & Holý, 2004).
Creation of ω-Phosphonic Acid Analogues
Diethyl [{(6S*,7R*,7aS*)-6-(2-methoxyphenyl)-3-oxoperhydropyrrolo[1,2-c][1,3]oxazol-7-yl}methyl]phosphonate, another related compound, has been used in the diastereoselective synthesis of ω-phosphonic acid analogues. These analogues serve as intermediates in the creation of phosphonic acid analogues of kainoids, a class of compounds with potential pharmaceutical significance (Yuasa et al., 1998).
Corrosion Inhibition in Industrial Processes
In the industrial context, α-aminophosphonates like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate have demonstrated efficacy as corrosion inhibitors for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. Their synthesis and study reveal their potential in reducing corrosion, which is vital for maintaining the integrity of industrial infrastructure (Gupta et al., 2017).
Research in Molecular Structure and Chemical Behavior
Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, another related compound, has been extensively studied for its molecular structure, vibrational, electronic, and thermal properties. Research in this area provides valuable insights into the chemical behavior of such compounds, contributing to broader chemical and pharmaceutical research (Uppal et al., 2018).
Mécanisme D'action
Target of Action
Diethyl (6-bromohexyl)phosphonate is a phosphonate compound . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes Phosphonates in general have been known to interact with enzymes likeDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .
Mode of Action
It’s known that phosphonates can inhibit metabolic enzymes by mimicking the structure of biological molecules . This compound contains a bromine group, which is a good leaving group and can easily undergo substitution reactions .
Biochemical Pathways
Phosphonates are known to be involved in various biochemical pathways due to their ability to mimic the structure of biological molecules .
Result of Action
Given its structural similarity to other phosphonates, it may have the potential to inhibit certain metabolic enzymes .
Propriétés
IUPAC Name |
1-bromo-6-diethoxyphosphorylhexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKURBMYMZOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCBr)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



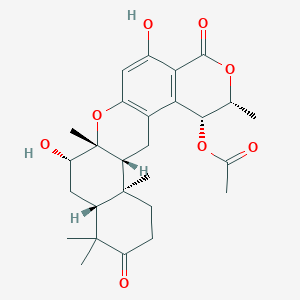



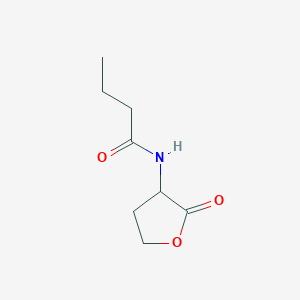
![4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine](/img/structure/B3039190.png)
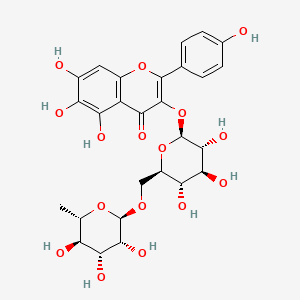
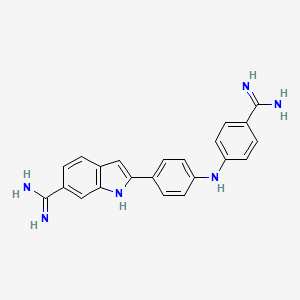
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one](/img/structure/B3039200.png)
![6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3039201.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B3039202.png)
![4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B3039203.png)
